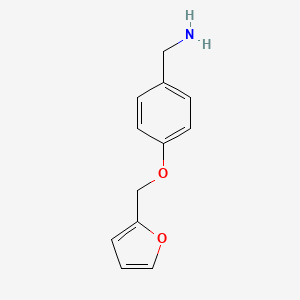

4-(Furan-2-ylmethoxy)-benzylamine

Description

4-(Furan-2-ylmethoxy)-benzylamine is a benzylamine derivative featuring a furan-2-ylmethoxy substituent at the para position of the benzyl ring. Its IUPAC name is 4-[(furan-2-ylmethoxy)methyl]aniline, with the molecular formula C₁₂H₁₃NO₂. The compound combines a primary amine group (-NH₂) with a benzyl moiety modified by a furan-based ether linkage.

Properties

CAS No. |

849805-98-7 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

[4-(furan-2-ylmethoxy)phenyl]methanamine |

InChI |

InChI=1S/C12H13NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h1-7H,8-9,13H2 |

InChI Key |

UTISKXDLQWHPHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzylamine Derivatives

The furan-2-ylmethoxy group distinguishes the target compound by introducing a heteroaromatic ring, which may enhance binding to biological targets via π-stacking or hydrogen bonding compared to aliphatic or halogenated substituents.

Chemical Reactivity

- Carbamate Formation : Benzylamine derivatives react with CO₂ in acetonitrile to form carbamates and bicarbamates in the presence of DBU .

- Acylation: 4-(Boc-aminomethyl)benzylamine undergoes sulfonylation and acetylation , suggesting similar reactivity for the furan analog.

- Schiff Base Formation : Benzylamines react with aldehydes under microwave irradiation to form imines .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Selected Derivatives

The furan substituent likely reduces melting points compared to methoxy derivatives due to decreased crystallinity, while solubility may vary with solvent polarity.

Research Findings and Hypothetical Insights

- Antiviral Potential: Benzylamine derivatives like 6d1-5 inhibit SARS-CoV-2 RdRp . The furan group’s π-system could enhance binding affinity, though this requires validation.

- Sodium Channel Modulation : Fluorinated benzyloxy analogs (e.g., compound 8 in ) show sodium channel activity. The furan analog may exhibit similar effects with altered pharmacokinetics.

- Synthetic Feasibility: High yields (77–90%) for flavanone derivatives suggest that ruthenium-catalyzed methods could adapt to the target compound’s synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.